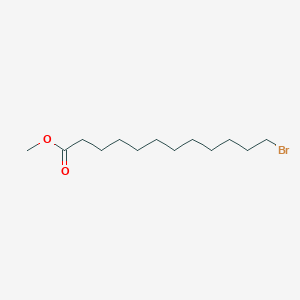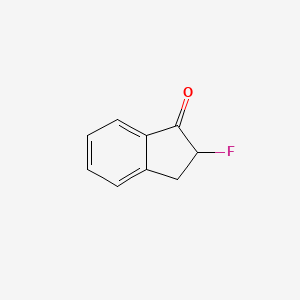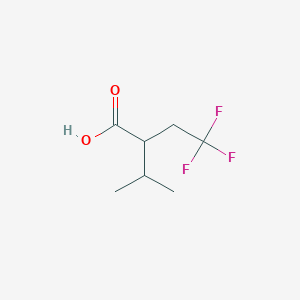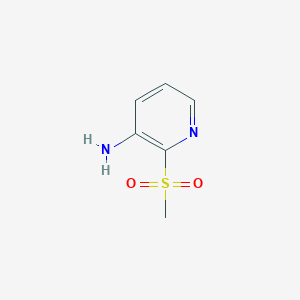
2-(Methylsulfonyl)-3-pyridinamine
説明
2-(Methylsulfonyl)-3-pyridinamine (MS-3-PY) is a small molecule that has been utilized in a variety of scientific research applications. MS-3-PY is an analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is a potent inhibitor of the enzyme glutamate decarboxylase (GAD). MS-3-PY has been used in laboratory experiments to study the effects of GABAergic signaling on a variety of biochemical and physiological processes.
科学的研究の応用
Chemical Synthesis and Molecular Structure
- Structural Characterization : The structural characterization of compounds involving 2-(methylsulfonyl)-3-pyridinamine is achieved through various techniques such as nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry, and X-ray diffraction (XRD). These methods provide detailed insights into the molecular structure and geometry of these compounds, as exemplified in the study of N-(4-bromo-2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide (Mphahlele & Maluleka, 2021).
Pharmaceutical Intermediates
- Synthesis of Pharmaceutical Intermediates : 2-(Methylsulfonyl)-3-pyridinamine derivatives, like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, are synthesized as intermediates in pharmaceutical production, including the treatment of gastroesophageal reflux disease (GERD) and other related conditions (Gilbile, Bhavani, & Vyas, 2017).
Material Science and Photoluminescence
- Optically Active Materials : The electron-withdrawing sulfonamide groups in compounds like 2-(Methylsulfonyl)-3-pyridinamine influence the properties of optically and magnetically active materials. They play a significant role in tuning the electronic effects in self-assembled noncovalent heterodimetallic d-f podates, impacting their stability and photoluminescence properties (Edder et al., 2000).
Antibody Generation and Analysis Techniques
- Development of Antibodies for Analysis : Antibodies generated against sulfonamide antibiotics, including those derived from 2-(Methylsulfonyl)-3-pyridinamine, have been used to create sensitive enzyme-linked immunosorbent assays (ELISAs) for analyzing substances like milk samples. This demonstrates the compound's utility in bioanalytical methods (Adrián et al., 2009).
Catalytic and Synthetic Applications
- Catalysis and Synthesis : The compound has been used in the catalytic synthesis of N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides, showcasing its utility in creating novel organic compounds through processes like copper-catalyzed cross-coupling reactions (Han, 2010).
作用機序
Target of Action
The primary target of 2-(Methylsulfonyl)-3-pyridinamine, also known as SKB264, is the Trophoblast Antigen 2 (TROP2) . TROP2 is a cell-surface antigen that is overexpressed in a variety of human epithelial cancers, including breast, lung, gastric, colorectal, pancreatic, prostatic, cervical, head-and-neck, and ovarian carcinomas . Elevated TROP2 expression is associated with tumor invasion, aggression, progression, and metastasis .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of trop2, a protein involved in various cellular processes, including cell proliferation, adhesion, and migration .
Pharmacokinetics
After SKB264 administration, the serum or plasma concentration/exposure of SKB264 (conjugated ADC, number of payload units ≥1), total antibody (unconjugated and conjugated mAb regardless of the number of the payload units), and the payload in cynomolgus monkeys increased proportionally with increasing dosage from 1 to 10 mg/kg . The linker stability of SKB264 was significantly enhanced as shown by prolonged payload half-life in vivo (SKB264 vs. IMMU-132, 56.3 h vs. 15.5 h) .
Result of Action
In vivo, SKB264 significantly inhibited tumor growth in a dose-dependent manner in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models . The longer half-life of SKB264 had a stronger targeting effect and better antitumor activity, suggesting the better therapeutic potential of SKB264 for treating TROP2-positive tumors .
特性
IUPAC Name |
2-methylsulfonylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUYNIDMXTVYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481672 | |
| Record name | 2-(methylsulfonyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-3-pyridinamine | |
CAS RN |
80383-38-6 | |
| Record name | 2-(methylsulfonyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




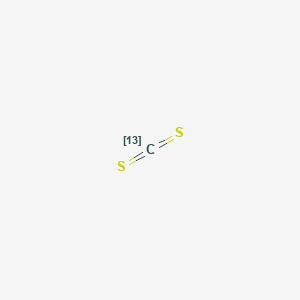

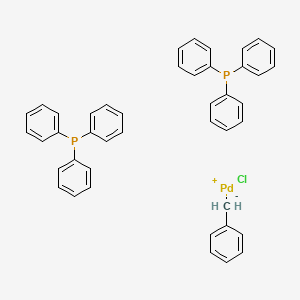
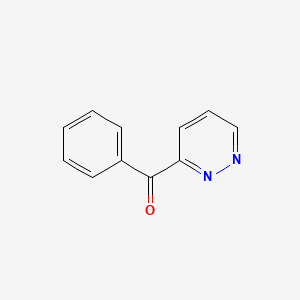
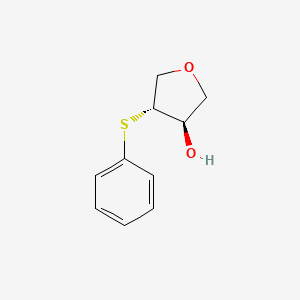


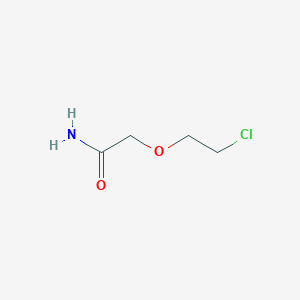
![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)

